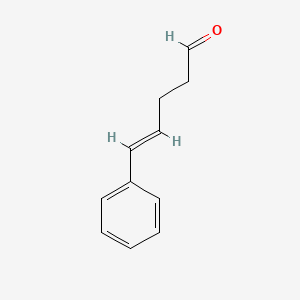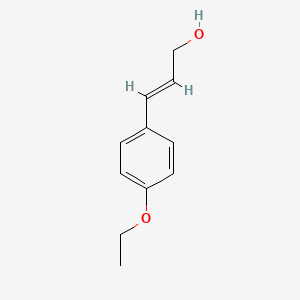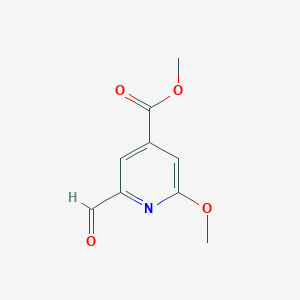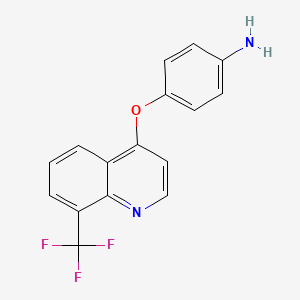
5-Phenylpent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-4-enal is an organic compound with the molecular formula C({11})H({12})O. It features a phenyl group attached to a pentenal chain, making it a versatile molecule in organic synthesis and various industrial applications. This compound is known for its unique structure, which combines an aromatic ring with an unsaturated aldehyde, allowing it to participate in a variety of chemical reactions.
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize this compound involves the aldol condensation of benzaldehyde with crotonaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the desired product.
Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired enal. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the reaction, and the process is carefully monitored to maintain the purity and quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 5-Phenylpentanoic acid.
Reduction: 5-Phenylpent-4-enol.
Substitution: 4-Bromo-5-phenylpent-4-enal.
Scientific Research Applications
Chemistry: 5-Phenylpent-4-enal is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and proteins are of particular interest, as they can lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine: This compound is explored for its potential therapeutic properties. Its derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its aromatic properties make it a key ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism by which 5-Phenylpent-4-enal exerts its effects involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can modulate signaling pathways and metabolic processes, leading to diverse biological effects.
Comparison with Similar Compounds
Cinnamaldehyde: Similar in structure but with a different position of the double bond.
Benzaldehyde: Lacks the pentenal chain, making it less versatile in certain reactions.
Phenylacetaldehyde: Contains a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: 5-Phenylpent-4-enal stands out due to its combination of an aromatic ring and an unsaturated aldehyde. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-5-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2/b9-5+ |
InChI Key |
BHUURXZEJNOOBQ-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)




![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)


![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)

![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)
